molecular formula C22H17ClN2O4 B422978 4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLOROPHENYL 4-METHOXYBENZOATE

4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLOROPHENYL 4-METHOXYBENZOATE

Cat. No.: B422978
M. Wt: 408.8g/mol
InChI Key: KKFSKMAGQZIGJH-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLOROPHENYL 4-METHOXYBENZOATE is a complex organic compound with a molecular formula of C29H24ClN3O7S . This compound is notable for its unique structure, which includes a benzoylhydrazono group, a chlorophenyl group, and a methoxybenzoate group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLOROPHENYL 4-METHOXYBENZOATE typically involves multiple steps. One common method includes the reaction of 2-chlorobenzaldehyde with benzoylhydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-methoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, are applicable.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLOROPHENYL 4-METHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydride donors such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLOROPHENYL 4-METHOXYBENZOATE is used in various scientific research fields:

Mechanism of Action

The mechanism of action for 4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLOROPHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets. The benzoylhydrazono group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The chlorophenyl group may participate in hydrophobic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLOROPHENYL 4-METHOXYBENZOATE is unique due to the presence of the chlorophenyl group, which can engage in specific interactions not possible with methoxy or ethoxy groups. This structural difference can lead to variations in reactivity and binding affinity, making it a valuable compound for targeted research applications.

Properties

Molecular Formula

C22H17ClN2O4

Molecular Weight

408.8g/mol

IUPAC Name

[4-[(E)-(benzoylhydrazinylidene)methyl]-2-chlorophenyl] 4-methoxybenzoate

InChI

InChI=1S/C22H17ClN2O4/c1-28-18-10-8-17(9-11-18)22(27)29-20-12-7-15(13-19(20)23)14-24-25-21(26)16-5-3-2-4-6-16/h2-14H,1H3,(H,25,26)/b24-14+

InChI Key

KKFSKMAGQZIGJH-ZVHZXABRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3)Cl

SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC=CC=C3)Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.